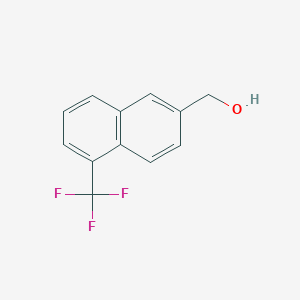
1-(Trifluoromethyl)naphthalene-6-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)naphthalene-6-methanol is a chemical compound with the molecular formula C12H9F3O It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-6-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the naphthalene ring using radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)naphthalene-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthalene-6-carboxylic acid, while substitution reactions can introduce new functional groups into the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)naphthalene-6-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of trifluoromethylated compounds with biological systems.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethyl)naphthalene-6-methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the methanol group.
6-Methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)naphthalene-6-methanol is unique due to the combination of the trifluoromethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
1261786-29-1 |
|---|---|
Molekularformel |
C12H9F3O |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-6,16H,7H2 |
InChI-Schlüssel |
XLLQLHQEHRIAHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)

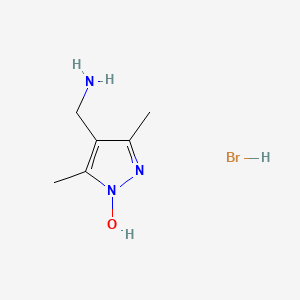
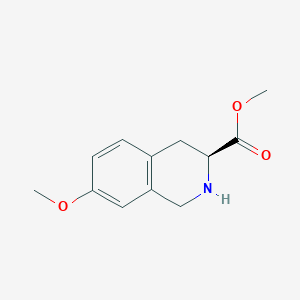
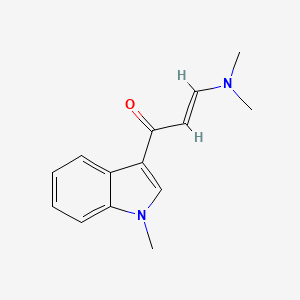



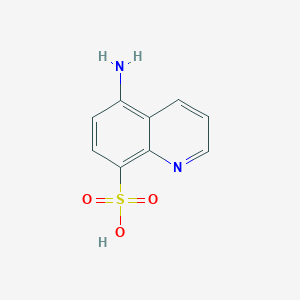
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
